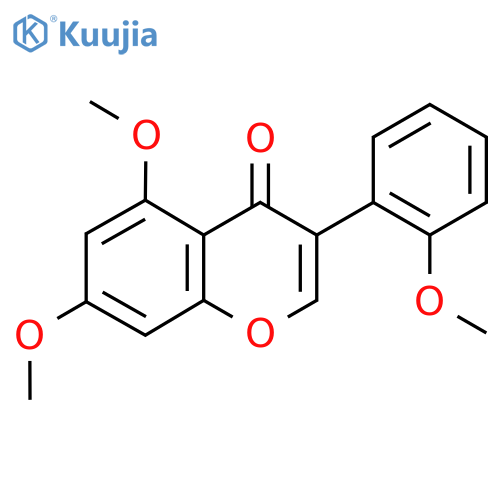

Cas no 5065-01-0 (5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one)

5,7-ジメトキシ-3-(2-メトキシフェニル)-4H-クロメン-4-オンは、フラボノイド骨格を有する合成化合物であり、優れた生物学的活性が期待されています。この化合物は、5位と7位のメトキシ基および2位のメトキシフェニル基という特異的な置換パターンにより、高い分子安定性と選択的活性を示します。特に、抗酸化作用や抗炎症作用に関する研究が進められており、医薬品開発における中間体としての応用が注目されています。その構造的特徴から、細胞内シグナル伝達経路への影響が報告されており、創薬化学分野での有用性が示唆されています。

5065-01-0 structure

商品名:5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one

- ISOGENISTEIN TRIMETHYL ETHER

- VU0606050-1

- 5065-01-0

- CCG-231668

- 5,7-dimethoxy-3-(2-methoxyphenyl)chromen-4-one

- F3228-0188

- AKOS002255255

-

- インチ: 1S/C18H16O5/c1-20-11-8-15(22-3)17-16(9-11)23-10-13(18(17)19)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3

- InChIKey: YOYXYUPUMLMWOR-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C2C=CC=CC=2OC)C(C2C(=CC(=CC1=2)OC)OC)=O

計算された属性

- せいみつぶんしりょう: 312.09977361g/mol

- どういたいしつりょう: 312.09977361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 460

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 54Ų

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3228-0188-10μmol |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one |

5065-01-0 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3228-0188-3mg |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one |

5065-01-0 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3228-0188-20μmol |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one |

5065-01-0 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3228-0188-20mg |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one |

5065-01-0 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3228-0188-1mg |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one |

5065-01-0 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3228-0188-10mg |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one |

5065-01-0 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3228-0188-4mg |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one |

5065-01-0 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3228-0188-5μmol |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one |

5065-01-0 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3228-0188-2mg |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one |

5065-01-0 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3228-0188-25mg |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one |

5065-01-0 | 90%+ | 25mg |

$109.0 | 2023-04-26 |

5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

5065-01-0 (5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量